molecular formula C6H9NO3 B7902867 2-Methyl-5-oxopyrrolidine-3-carboxylic acid

2-Methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B7902867
M. Wt: 143.14 g/mol
InChI Key: IAAZSRUTIMUTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Plasticizer Performance: 2-Methyl-5-oxopyrrolidine-3-carboxylic acid has been utilized in the synthesis of esters for testing as plasticizers. The synthesis of these esters involved dehydration of 2-amino-2-methylglutaric acid, which was derived from levulinic acid, to form 2-methyl-5-oxopyrrolidine-3-carboxylic acid (Takenishi & Simamura, 1954).

  • Antioxidant Activity: Derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and shown to possess potent antioxidant activities. These activities were assessed using the DPPH radical scavenging method and reducing power assay, with some compounds demonstrating greater antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

  • Antibacterial Agents: Various 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 2-methyl-5-oxopyrrolidine-3-carboxylic acid, have been prepared and tested for in vitro and in vivo antibacterial activities. These compounds have shown promise as therapeutic agents (Bouzard et al., 1992).

  • Potential Antibacterial Drugs: Novel 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for in vitro antibacterial activity against various gram-positive and gram-negative bacteria, showing moderate to good activity (Devi et al., 2018).

  • Chiral Resolving Agents: Enantiomers of (2R*,3R*)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid have been synthesized and used as chiral resolving agents in chromatographic separation and enantioselective reduction reactions (Piwowarczyk et al., 2008).

  • Synthesis of Bicyclic Systems: A one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with other compounds led to the formation of novel bicyclic systems, indicating potential in the synthesis of complex molecular structures (Kharchenko et al., 2008).

  • Inhibition of 5-Oxoprolinase: Studies have shown that certain compounds, structurally related to 2-methyl-5-oxopyrrolidine-3-carboxylic acid, effectively inhibit 5-oxoprolinase. This has implications in understanding and potentially treating conditions like 5-oxoprolinuria (van der Werf et al., 1973).

properties

IUPAC Name

2-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-4(6(9)10)2-5(8)7-3/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAZSRUTIMUTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-oxo-pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
2-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
2-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-Methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-Methyl-5-oxopyrrolidine-3-carboxylic acid

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